N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Overview
Description
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 47.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N9-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, also known as MR33317, primarily targets acetylcholinesterase and 5-HT4 serotonin receptors in the brain . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, while 5-HT4 serotonin receptors are involved in the release of acetylcholine in neuronal tissue .
Mode of Action
MR33317 acts as an acetylcholinesterase inhibitor and an agonist at 5-HT4 serotonin receptors . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. As an agonist at 5-HT4 serotonin receptors, it stimulates these receptors, which can release acetylcholine in neuronal tissue .
Biochemical Pathways
The action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors affects the cholinergic and serotonergic pathways respectively . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, enhancing cholinergic transmission. By stimulating 5-HT4 serotonin receptors, it influences the serotonergic system, which can lead to the release of acetylcholine .
Result of Action
The dual action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors can have therapeutic implications for conditions like Alzheimer’s disease . By enhancing cholinergic transmission and influencing the serotonergic system, it could potentially alleviate symptoms of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .
Properties
IUPAC Name |
9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-19-9-5-4-8-18(19)23-20-14-6-2-3-7-16(14)22-17-11-10-13(21)12-15(17)20/h4-5,8-12H,2-3,6-7,21H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWOVCONCUEISL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3CCCCC3=NC4=C2C=C(C=C4)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326331 | |
Record name | 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810229 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896630-90-3 | |
Record name | 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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